molecular formula C15H21ClO4 B14334616 1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one CAS No. 104450-74-0

1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one

Cat. No.: B14334616
CAS No.: 104450-74-0
M. Wt: 300.78 g/mol
InChI Key: UVDNQTYQWIATAY-UHFFFAOYSA-N
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Description

1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxypropoxy group and a propoxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of the Intermediate: The initial step involves the reaction of 3-chloro-2-hydroxypropyl bromide with 4-hydroxybenzaldehyde to form an intermediate compound.

    Formation of the Final Product: The intermediate is then reacted with propoxymethyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one: Similar structure but lacks the chlorine atom.

    1-[4-(3-Chloro-2-hydroxypropoxy)-3-(methyl)phenyl]ethan-1-one: Similar structure but with a methyl group instead of a propoxymethyl group.

Uniqueness

1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one is unique due to the presence of both the chlorinated hydroxypropoxy group and the propoxymethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

104450-74-0

Molecular Formula

C15H21ClO4

Molecular Weight

300.78 g/mol

IUPAC Name

1-[4-(3-chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethanone

InChI

InChI=1S/C15H21ClO4/c1-3-6-19-9-13-7-12(11(2)17)4-5-15(13)20-10-14(18)8-16/h4-5,7,14,18H,3,6,8-10H2,1-2H3

InChI Key

UVDNQTYQWIATAY-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CCl)O

Origin of Product

United States

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